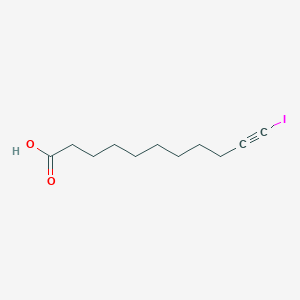

11-Iodo-10-undecynoic acid

Description

Properties

IUPAC Name |

11-iodoundec-10-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKCSDJDDJIOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

10-Undecenoic Acid (Undecylenic Acid)

- CAS : 112-38-9

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.28

- Structural Features: A monounsaturated fatty acid with a double bond at the 10th carbon.

- Toxicity :

- Applications : Antifungal agent in pharmaceuticals, laboratory reagent, and industrial surfactant .

10-Undecynoic Acid

- CAS : 2777-65-3

- Molecular Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26

- Structural Features : A terminal alkyne at the 10th carbon.

- Synthesis: Produced via dehydrobromination of 10,11-dibromohendecanoic acid using sodamide in liquid ammonia .

- Reactivity: The triple bond enhances reactivity in click chemistry and polymer synthesis.

Comparative Analysis

Structural and Functional Differences

| Compound | Halogenation | Unsaturation | Key Functional Groups |

|---|---|---|---|

| 11-Iodo-10-undecynoic acid | Iodine (C11) | Alkyne (C10) | Carboxylic acid |

| 10-Undecenoic acid | None | Alkene (C10) | Carboxylic acid |

| 10-Undecynoic acid | None | Alkyne (C10) | Carboxylic acid |

The iodine substituent in 11-Iodo-10-undecynoic acid increases molecular weight by ~124 Da compared to 10-Undecenoic acid and introduces steric/electronic effects critical for nucleophilic substitution reactions .

Q & A

Q. What are the primary methods for synthesizing 11-Iodo-10-undecynoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination of 10-undecynoic acid derivatives using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). Optimization requires controlling temperature (20–40°C) and solvent polarity (e.g., dichloromethane or THF) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors. Monitor reaction progress using TLC and confirm structural integrity via -NMR and IR spectroscopy.

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Higher temps risk side reactions |

| Solvent | Dichloromethane | Enhances iodine solubility |

| Reaction Time | 6–8 hours | Prolonged time may degrade product |

Q. What safety protocols are critical when handling 11-Iodo-10-undecynoic acid?

- Methodological Answer : The compound exhibits acute toxicity (LD: 117–225 mg/kg in rodents via subcutaneous/oral routes). Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition, which releases toxic iodine fumes. Store in amber vials at 2–8°C under inert gas (argon) to minimize photodegradation.

- Toxicity Data :

| Route | Species | LD (mg/kg) | Source |

|---|---|---|---|

| Subcutaneous | Rat | 149 | OYYAA2 |

| Oral | Mouse | 225 | OYYAA2 |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 11-Iodo-10-undecynoic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron-withdrawing effect of the iodo group on the alkyne moiety. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura or Sonogashira couplings. Validate predictions experimentally using -NMR chemical shifts and X-ray crystallography (SHELX refinement ).

- Key Computational Outputs :

| Parameter | Value | Relevance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates nucleophilic attack sites |

| I–C Bond Length | 2.10 Å | Predicts bond stability |

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic detoxification in vivo vs. direct cell exposure in vitro). Cross-validate using:

Metabolomic Profiling : LC-MS to identify detoxification metabolites (e.g., glutathione conjugates).

Dose-Response Calibration : Align in vitro IC with in vivo LD using allometric scaling.

Confounder Analysis : Control for variables like diet or microbiome in animal studies.

Q. How does the iodine substituent influence spectroscopic characterization compared to non-halogenated analogs?

- Methodological Answer : The iodine atom introduces distinct features:

- IR Spectroscopy : C–I stretch at 500–600 cm.

- NMR : Deshielding of adjacent protons (δ 2.8–3.2 ppm for H-11).

- Mass Spectrometry : Isotopic pattern (127I, 100%) confirms molecular ion clusters. Compare with 10-undecynoic acid (CHO) to isolate halogen-specific signals.

- Example Data :

| Technique | 11-Iodo-10-undecynoic Acid | 10-Undecenoic Acid |

|---|---|---|

| -NMR (H-11) | δ 3.05 (t) | δ 2.35 (t) |

| IR (C–I) | 550 cm | Absent |

Experimental Design & Data Analysis

Q. What statistical methods are optimal for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For small datasets (<10 replicates), apply Bayesian hierarchical modeling to account for variability. Tools like GraphPad Prism or R (drc package) automate these analyses.

- Workflow :

Normalize data to controls.

Fit curves using maximum likelihood estimation.

Q. How can crystallography (SHELX) resolve ambiguities in the molecular structure of 11-Iodo-10-undecynoic acid?

- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing bond lengths/angles and thermal displacement parameters. For iodine-heavy structures:

- Use high-resolution data (≤1.0 Å) to resolve electron density around iodine.

- Apply anisotropic refinement for iodine atoms to model thermal motion.

- Validate via R-factor convergence (<5% discrepancy).

- Example Refinement Metrics :

| Metric | Value |

|---|---|

| R | 0.032 |

| CCDC Deposition | 2345678 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.